molecular formula C19H17N3O3S3 B3010997 1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one CAS No. 912905-51-2

1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one

Cat. No.: B3010997
CAS No.: 912905-51-2
M. Wt: 431.54
InChI Key: AEBGOHOTHZBCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one is a useful research compound. Its molecular formula is C19H17N3O3S3 and its molecular weight is 431.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one is a complex heterocyclic molecule that has drawn attention for its potential biological activities. This article explores its pharmacological profile, including antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Properties

The structural complexity of this compound includes a thieno-thiazolo-pyrimidine core with a nitrophenyl thioether group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₂S₂
Molecular Weight293.38 g/mol
Boiling PointNot Available
Melting PointNot Available
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have demonstrated that similar compounds with nitrophenyl moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Case Study: Antibacterial Testing

In a comparative study, compounds structurally related to our target compound were tested against MRSA and other pathogens. The results indicated that compounds with electron-donating groups on the phenyl ring enhanced antibacterial activity significantly .

Anticancer Activity

The anticancer potential of this compound is supported by the pharmacological profiles of similar heterocycles. For example, triazole derivatives have been shown to induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) .

Research Findings

A study involving the synthesis of thiazole and benzothiazole derivatives reported that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the interaction of the thiazole moiety with specific cellular targets involved in cancer proliferation .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives are well-documented. Compounds in this class have been shown to inhibit COX-2 activity and reduce inflammatory mediators . Given the structural similarities to known anti-inflammatory agents, it is plausible that our compound may exhibit similar effects.

Experimental Evidence

In vitro assays demonstrated that certain pyrimidine derivatives significantly suppressed the production of inflammatory cytokines in activated macrophages . This suggests a potential pathway for the therapeutic application of our target compound in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the nitrophenyl group has been linked to enhanced interaction with biological targets due to its electron-withdrawing characteristics, which can influence the overall reactivity and binding affinity of the compound .

Properties

IUPAC Name

3-[(4-nitrophenyl)sulfanylmethyl]-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S3/c23-17-16-14-3-1-2-4-15(14)28-18(16)21-12(10-27-19(21)20-17)9-26-13-7-5-11(6-8-13)22(24)25/h5-8,12H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBGOHOTHZBCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(CSC4=NC3=O)CSC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.